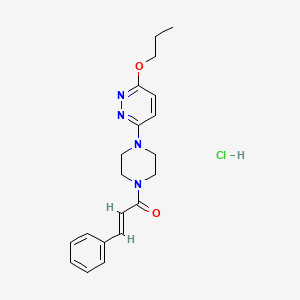![molecular formula C19H8Cl2F6N4 B2488488 3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 303151-99-7](/img/structure/B2488488.png)
3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazolo[4,3-b]pyridine derivatives, including compounds with structural similarities to the specified compound, typically involves multistep synthetic routes. These routes may include the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, leading to the formation of novel N-fused heterocyclic products. For example, the synthesis of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines involves the reaction of different phenyl-substituted derivatives, showcasing the versatility and complexity of these synthetic processes (Ghaedi et al., 2015).
Molecular Structure Analysis
The molecular structure of pyrazolo[4,3-b]pyridine derivatives is characterized by their conformation and intermolecular interactions. Studies have shown that the reduced pyridine ring in these compounds adopts a half-chair conformation. Molecular conformations and hydrogen bonding play a significant role in determining the structural characteristics of these compounds, with variations observed in their space groups and molecular orientations (B. K. Sagar et al., 2017).
Chemical Reactions and Properties
Pyrazolo[4,3-b]pyridines participate in a variety of chemical reactions, owing to their reactive functional groups. These reactions include condensations with carbonyl groups and reactions with halogens and other substituents, leading to a wide range of derivatives with diverse properties. The reactivity of these compounds is influenced by their unique molecular structures and the presence of electronegative substituents like chloro and trifluoromethyl groups.
Physical Properties Analysis
The physical properties of pyrazolo[4,3-b]pyridine derivatives, such as melting points, solubility, and crystal structures, are determined by their molecular conformations and intermolecular interactions. For instance, the nearly coplanar arrangement of pyridine and pyrazoline rings and the perpendicular orientation of terminal chlorophenyl rings significantly influence their physical characteristics and crystal packing (Q. Qian et al., 2008).
Aplicaciones Científicas De Investigación
Molecular Conformations and Hydrogen Bonding
A study by Sagar et al. (2017) explored the molecular conformations and hydrogen bonding in closely related compounds to 3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine. The research highlighted how these compounds adopt specific molecular conformations and are linked through hydrogen bonds in various dimensions, offering insights into their structural properties (Sagar et al., 2017).
Isomorphous Structures and Disorder
Research by Swamy et al. (2013) investigated isomorphous structures and disorder in compounds similar to the one . The study emphasized the significance of disorder in the crystal structures of these compounds and their compliance with the chlorine-methyl exchange rule (Swamy et al., 2013).
Structural, Optical, and Junction Characteristics
A 2020 study by Zedan et al. examined the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, including those closely related to 3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine. The study provided insights into their thermal, structural, and optical properties and their potential applications in electronic devices (Zedan et al., 2020).
NMR Solution Studies and X-ray Diffraction
Quiroga et al. (1999) conducted NMR solution studies and X-ray diffraction on related pyrazolo[3,4-b]pyridines. Their findings revealed tautomeric structures and various forms of molecular interactions, providing valuable information on the molecular dynamics and structure of these compounds (Quiroga et al., 1999).
Synthesis Techniques and NMR Spectroscopic Investigations
Palka et al. (2014) presented a synthesis method for trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, closely related to the compound . Their research involved detailed NMR spectroscopic investigations, providing insights into the synthesis and structural elucidation of these compounds (Palka et al., 2014).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-(trifluoromethyl)pyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H8Cl2F6N4/c20-12-3-1-9(2-4-12)15-16-14(6-11(7-28-16)19(25,26)27)31(30-15)17-13(21)5-10(8-29-17)18(22,23)24/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKKTCMEZGOXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C3=C2N=CC(=C3)C(F)(F)F)C4=C(C=C(C=N4)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H8Cl2F6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


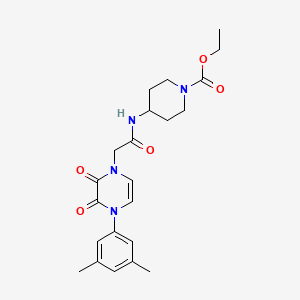

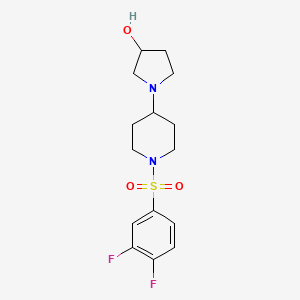
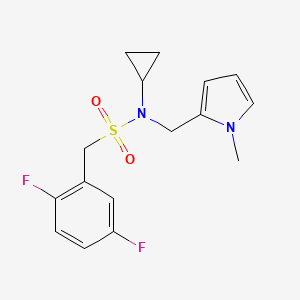
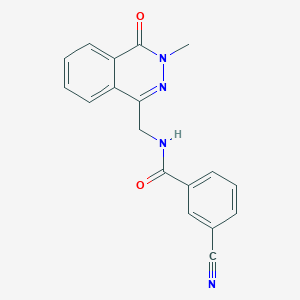
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2488413.png)
![1-[2-(2-Chlorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2488414.png)
![1-[3-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B2488417.png)
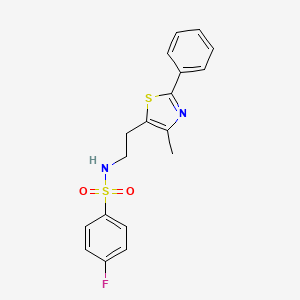
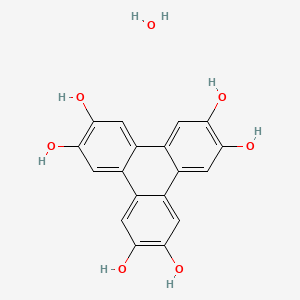
![2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
![N-(3'-acetyl-7-methyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2488422.png)
